REACTION_CXSMILES
|
CC1CCCC(=[O:8])C1(C)C.[C:11]([O:16][CH2:17]C)(=[O:15])[CH:12]([CH3:14])O.[C:19]([O:22][CH:23]1CCC[CH2:25][CH2:24]1)(=[O:21])[CH3:20].N(CCO)CCO.COC1C=CC(OC)=CC=1>O>[C:23]([O:22][CH3:19])(=[O:8])[CH2:24][CH2:25][CH2:14][CH2:12][C:11]([O:16][CH3:17])=[O:15].[C:19]([O:22][CH3:23])(=[O:21])[CH2:20][CH2:14][CH2:12][C:11]([O:16][CH3:17])=[O:15].[C:11]([O:16][CH3:17])(=[O:15])[CH2:12][CH2:14][C:19]([O:22][CH3:23])=[O:21] |f:6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1C(C(CCC1)=O)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(CCO)CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCC(=O)OC)(=O)OC.C(CCCC(=O)OC)(=O)OC.C(CCC(=O)OC)(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |